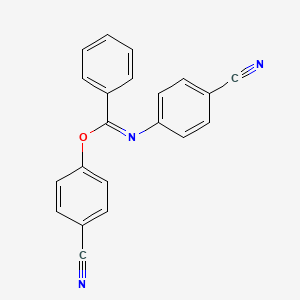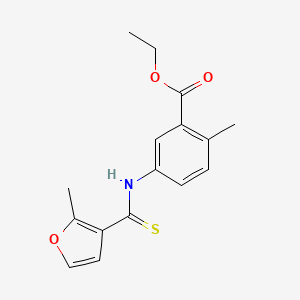
Propane, 2-((2-(ethenylseleno)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound with a unique structure that includes both selenium and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-((2-(ethenylseleno)ethyl)thio)- typically involves the reaction of a selenoether with a suitable alkylating agent. One common method is the reaction of 2-(ethenylseleno)ethanethiol with 2-bromopropane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted thioethers.
Scientific Research Applications
Propane, 2-((2-(ethenylseleno)ethyl)thio)- has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Propane, 2-((2-(ethenylseleno)ethyl)thio)- involves the interaction of its selenium and sulfur atoms with various molecular targets. Selenium can act as an antioxidant by neutralizing free radicals, while the thioether group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in both biological and chemical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethylselanylethylsulfanyl)propane
- Propane, 1-((2-(ethenylseleno)ethyl)thio)-
Uniqueness
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
90053-41-1 |
|---|---|
Molecular Formula |
C7H16SSe |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-4-9-6-5-8-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
IZXFTROMQSSCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]CCSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


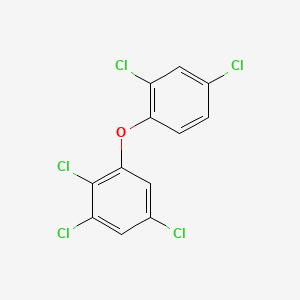
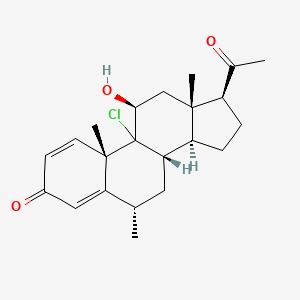
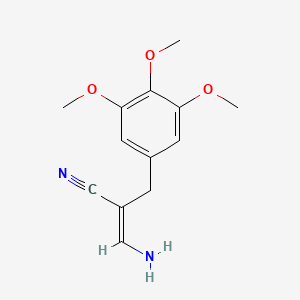
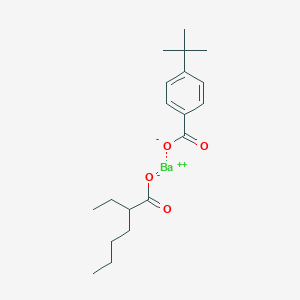

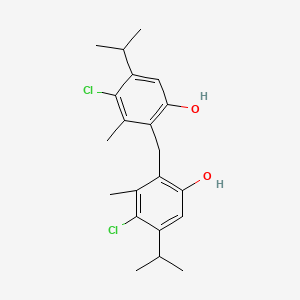
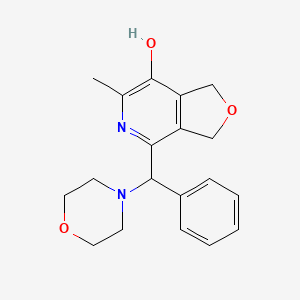
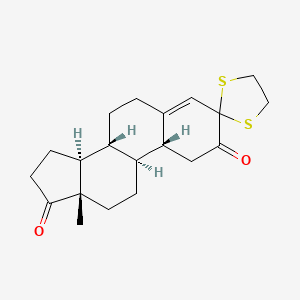


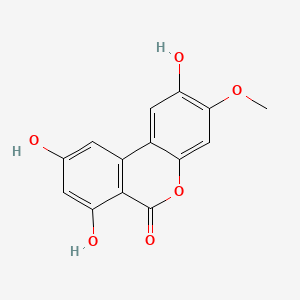
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)
